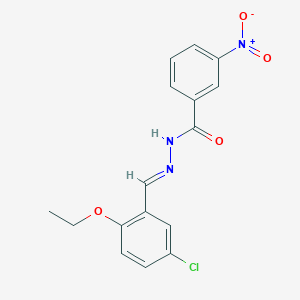![molecular formula C23H18ClNO2 B298258 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298258.png)
2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is commonly referred to as CDKI-73 and belongs to the family of indandione derivatives. CDKI-73 has been shown to exhibit potent anticancer activity by inhibiting the activity of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.
Mecanismo De Acción
CDKI-73 functions by inhibiting the activity of 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione, which are crucial regulators of the cell cycle. 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione are a family of serine/threonine kinases that play a critical role in regulating the progression of the cell cycle. They are activated by binding to cyclins, which are regulatory proteins that control the activity of 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione. CDKI-73 functions by binding to the ATP-binding site of 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione, thereby preventing the binding of cyclins and inhibiting their activity. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
CDKI-73 has been shown to exhibit potent anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. The compound has been shown to inhibit the activity of 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione, which are crucial regulators of the cell cycle. By inhibiting CDK activity, CDKI-73 induces cell cycle arrest and apoptosis in cancer cells, leading to their death. CDKI-73 has also been shown to exhibit anti-angiogenic activity, which is the ability to inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CDKI-73 has several advantages for use in lab experiments. The compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, making it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. CDKI-73 has also been shown to exhibit anti-angiogenic activity, which is useful for studying the mechanisms of tumor growth and metastasis. However, CDKI-73 also has some limitations for use in lab experiments. The compound is highly insoluble in water, which can make it difficult to administer in vivo. CDKI-73 also has a relatively short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
CDKI-73 has shown significant promise for its potential therapeutic applications in cancer treatment. Future research in this area should focus on optimizing the synthesis of CDKI-73 to improve its yield and purity. Additionally, further studies are needed to investigate the mechanisms of action of CDKI-73 and its potential interactions with other chemotherapeutic agents. Further research is also needed to investigate the potential side effects of CDKI-73 and its safety profile in vivo. Finally, future research should focus on developing more effective delivery methods for CDKI-73 to improve its effectiveness in vivo.
Métodos De Síntesis
The synthesis of CDKI-73 involves a multi-step process that begins with the condensation of 2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 5-chloro-2-methylbenzaldehyde in the presence of a base. The resulting intermediate is then subjected to a Knoevenagel condensation reaction with 2,3-dimethyl-1,3-butadiene to yield the final product, CDKI-73. The synthesis of CDKI-73 has been optimized to improve its yield and purity, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
CDKI-73 has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. CDKI-73 functions by inhibiting the activity of 2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione, which are crucial regulators of the cell cycle. By inhibiting CDK activity, CDKI-73 induces cell cycle arrest and apoptosis in cancer cells, leading to their death.
Propiedades
Nombre del producto |
2-{[1-(5-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione |
|---|---|
Fórmula molecular |
C23H18ClNO2 |
Peso molecular |
375.8 g/mol |
Nombre IUPAC |
2-[[1-(5-chloro-2-methylphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione |
InChI |
InChI=1S/C23H18ClNO2/c1-13-8-9-17(24)12-21(13)25-14(2)10-16(15(25)3)11-20-22(26)18-6-4-5-7-19(18)23(20)27/h4-12H,1-3H3 |
Clave InChI |
AWPYYZPHKNWAHT-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)N2C(=CC(=C2C)C=C3C(=O)C4=CC=CC=C4C3=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)
![2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298186.png)
![2-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298187.png)
![2-[(5-{4-nitro-2-methylphenyl}-2-furyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B298188.png)
![2-[(2,5-dimethyl-1-{4-[(5-nitropyridin-2-yl)oxy]phenyl}-1H-pyrrol-3-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B298189.png)
![2-{[1-(2,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298190.png)
![ethyl 3-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298192.png)
![2-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298193.png)
![2-{[1-(3-chloro-2-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B298194.png)
![methyl 4-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B298196.png)
![methyl 2-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoate](/img/structure/B298197.png)
![2-{[1-(3-iodophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B298198.png)